![molecular formula C15H20N2O5 B111400 (2R)-3-(3-氨基甲酰苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸 CAS No. 1213190-47-6](/img/structure/B111400.png)

(2R)-3-(3-氨基甲酰苯基)-2-[(2-甲基丙烷-2-基)氧羰基氨基]丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

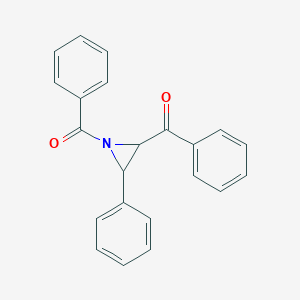

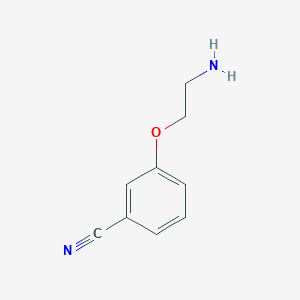

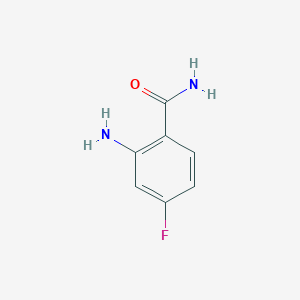

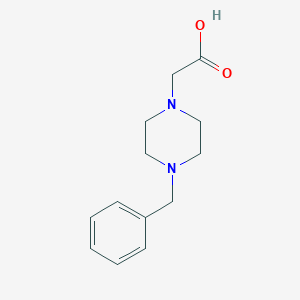

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid is a useful research compound. Its molecular formula is C15H20N2O5 and its molecular weight is 308.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Application in Organic Chemistry and Peptide Synthesis

Summary of the Application

Boc-D-3-Carbamoylphe is a chemical compound used in peptide synthesis and pharmaceutical research . It is an amino acid derivative with a protected amine group (Boc) and a carbamoyl group on the phenylalanine side chain . This compound finds applications in the development of peptide-based drugs, as well as in biochemical and biophysical studies .

Methods of Application or Experimental Procedures

In a study, enantiopure N (Boc)-β 3 -amino nitriles, valuable synthetic intermediates in the multistep homologation of α-amino acids, were alkylated using n -BuLi as base . Alkylations afforded easily separable, almost equimolecular mixtures of diastereomeric N (Boc)-protected syn and anti β 2,3 -amino nitriles . Suitable manipulations of both cyano and amino groups eventually led to enantiopure N - and/or C -protected β 2,3 -amino acids .

Results or Outcomes

The methodology was applied to the synthesis of a series N (Boc)-β 2,3 -dialkyl amino nitriles derived from l -phenylalanine, d -phenylalanine, l -valine and one C -protected β 2,3 amino acid . The researchers demonstrated an efficient procedure for the preparation of anti and syn β 2,3 -amino acids with alkyl side chains, from α-amino acids in reasonable yields .

Dual Protection of Amino Functions

Summary of the Application

Boc-D-3-Carbamoylphe can be used for dual protection of amino functions . This is particularly useful in the synthesis of multifunctional targets where amino functions often occur .

Methods of Application or Experimental Procedures

The compound can be prepared in essentially quantitative yield with excess Boc2O and DMAP directly from NH4Cl via nitridotricarbonic acid tri-tert-butyl ester (Boc3N) because the compound is susceptible to nucleophiles and one Boc-group can be selectively cleaved by aminolysis .

Results or Outcomes

This procedure is ideal for the preparation of products containing one or two Boc-groups resulting from dual protection of amines and amides . It has been applied in various aspects related to the synthesis, properties, and applications of these products .

Synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles

Summary of the Application

Boc-D-3-Carbamoylphe can be used in the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles . This compound is a privileged structural motif found in a wide range of natural products, active pharmaceutical agents, agrochemical products, and even functional materials .

Methods of Application or Experimental Procedures

A transition-metal-free strategy for the synthesis of 2-(cyclobut-1-en-1-yl)-1H-indoles under mild conditions is described . A series of substituted 2-(cyclobut-1-en-1-yl)-1H-indoles are accessed by a one-pot cyclobutenylation/deprotection cascade from N-Boc protected indoles .

Results or Outcomes

Preliminary experimental and density functional theory calculations suggest that a Boc-group transfer is involved in the underlying mechanism . This method provides an efficient way to introduce molecular complexity through C–H alkenylation .

Synthesis of Boc-Phenylglycinal

Summary of the Application

Boc-D-3-Carbamoylphe can be used in the synthesis of Boc-phenylglycinal . This compound is a key intermediate in the synthesis of various pharmaceuticals .

Methods of Application or Experimental Procedures

The compound can be prepared by adding more than 0.5 eq. of CuCl2 .

Results or Outcomes

The methodology was applied to the synthesis of Boc-phenylglycinal . The researchers demonstrated an efficient procedure for the preparation of Boc-phenylglycinal in reasonable yields .

Use as a Protective Group for Amines

Summary of the Application

Boc-D-3-Carbamoylphe can be used as a protective group for amines . This is particularly useful in the synthesis of multifunctional targets where amino functions often occur .

属性

IUPAC Name |

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O5/c1-15(2,3)22-14(21)17-11(13(19)20)8-9-5-4-6-10(7-9)12(16)18/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,21)(H,19,20)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCPCVUPCEXUFGD-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)C(=O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-3-(3-carbamoylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-6-bromopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B111352.png)